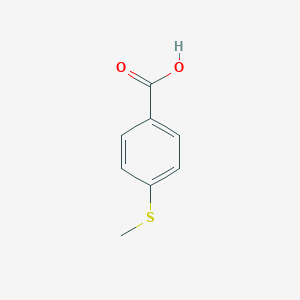

4-(Methylthio)benzoic acid

Descripción

Significance of Aryl Thioether Moieties in Chemical Science

Aryl thioethers, characterized by a sulfur atom linked to an aromatic ring and an alkyl or aryl group, are of paramount importance in chemical science. nih.gov Their significance stems from the unique electronic properties conferred by the sulfur atom, which is both soft and polarizable, leading to distinct affinities for metal ions. nih.gov This characteristic makes them crucial components in the development of sulfur-functionalized metal-organic frameworks (MOFs) and other advanced materials. nih.gov In the realm of polymer science, the incorporation of aryl thioether linkages can enhance the properties of polymers compared to their ether-based counterparts. nih.gov Furthermore, the prevalence of the aryl thioether motif in a significant portion of approved pharmaceuticals underscores its privileged role in medicinal chemistry. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has greatly expanded the synthetic accessibility of aryl thioethers, enabling their integration into complex molecules. researchgate.net

Overview of Benzoic Acid Scaffolds in Advanced Synthesis and Applications

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in organic synthesis. preprints.org Its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai This has led to their extensive use in the pharmaceutical industry for the development of new drugs. nih.gov Beyond medicine, benzoic acid derivatives are employed in the food industry as preservatives and in the manufacturing of various chemicals. ijcrt.org The carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures through reactions like esterification and amidation. nih.gov Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, are often employed to create functionalized benzoic acid derivatives with tailored properties for applications in materials science and biotechnology. ontosight.ai

Research Trajectories and Interdisciplinary Relevance of 4-(Methylthio)benzoic Acid

This compound (4-MTBA) stands at the intersection of the aforementioned chemical domains, making it a subject of interdisciplinary research. Its structure, featuring a methylthio group at the para position of a benzoic acid, offers multiple sites for chemical modification and interaction. This has led to its exploration in diverse fields such as supramolecular chemistry, where it can participate in the formation of ordered assemblies through hydrogen bonding and other non-covalent interactions. dntb.gov.uanottingham.ac.uk In materials science, it has been utilized as a ligand in the synthesis of coordination polymers and single-molecule magnets, contributing to the development of materials with interesting magnetic and luminescent properties. researchgate.netub.edu Furthermore, its potential biological activity has been investigated, with studies showing its ability to reduce cisplatin-induced nephrotoxicity, highlighting its relevance in medicinal chemistry. The versatility of 4-MTBA as a research tool continues to open new avenues for investigation in catalysis and the synthesis of novel organic compounds. ub.edumdpi.com

Chemical and Physical Properties of this compound

This compound is a white crystalline solid. Key identifying information and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(methylsulfanyl)benzoic acid |

| CAS Number | 13205-48-6 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| InChI Key | KWHCPERWLHBLOT-UHFFFAOYSA-N |

| SMILES | CSc1ccc(C(=O)O)cc1 |

| Property | Value |

| Melting Point | 192-196 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972). |

| Appearance | White crystalline solid |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the chemical literature. One common laboratory-scale method involves the reaction of a halo-substituted benzoic acid with a methylthiolate source. A prevalent industrial method involves the reaction of chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.

A typical laboratory synthesis involves the reaction of 4-bromobenzoic acid with sodium methylthiolate in the presence of a copper catalyst. Another approach starts from 4-mercbenzoic acid and involves methylation. A multi-step synthesis starting from 4-bromobenzoic acid has also been described, proceeding through 4-bromo-3-nitrobenzoic acid and subsequent functional group transformations.

A patented method describes the preparation of methylthiobenzoic acid from chlorobenzonitrile and sodium methyl mercaptide in the presence of a three-phase phase-transfer catalyst. preprints.orgmdpi.com The resulting methylthiobenzonitrile is then hydrolyzed under alkaline conditions to yield the sodium salt of the acid, which is subsequently acidified to produce this compound. preprints.org

Research Applications of this compound

The unique structural features of this compound have led to its use in a variety of research areas, from the development of advanced materials to studies with potential therapeutic implications.

Role in the Synthesis of Coordination Polymers and Metal-Organic Frameworks

The carboxylate group of this compound can coordinate to metal ions, while the thioether moiety can also participate in coordination or act as a site for further functionalization. This dual functionality makes it a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). For instance, it has been used as a peripheral ligand in the synthesis of a Mn12 single-molecule magnet. researchgate.net In this context, the ligand influences the crystal packing and magnetic properties of the resulting complex. researchgate.net The use of flexible thioether-containing ligands, including derivatives of this compound, has been explored in the synthesis of luminescent zinc(II) coordination polymers, where the ligand structure directs the dimensionality of the resulting framework. ub.edu

Application as a Ligand in Homogeneous Catalysis

While less common than its use in materials synthesis, the thioether and carboxylate functionalities of this compound present opportunities for its application as a ligand in homogeneous catalysis. The sulfur atom can coordinate to transition metals, potentially influencing the catalytic activity and selectivity of the metal center. Research in this area is ongoing, with the potential for developing new catalysts for a range of organic transformations.

Investigations into its Potential Therapeutic and Biological Activities

An interesting area of research has focused on the biological properties of this compound. Notably, studies have shown that it can reduce the nephrotoxicity associated with the chemotherapeutic agent cisplatin (B142131) in rats, without compromising its anti-tumor activity. The proposed mechanism involves the intracellular inactivation of cisplatin by the methylthio-sulfur of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHCPERWLHBLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157324 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-48-6 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4SWG87DXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Methylthio Benzoic Acid and Its Precursors

Strategic Approaches to Sulfide (B99878) Bond Formation in Aromatic Systems

The introduction of a methylthio group onto an aromatic ring is a key transformation in the synthesis of 4-(methylthio)benzoic acid. Various strategies have been developed to achieve this, primarily involving either the direct methylation of a thiol precursor or the nucleophilic substitution of an activated aromatic system.

Direct Methylation of Mercaptobenzoic Acid Analogues

A primary route to this compound involves the S-methylation of 4-mercaptobenzoic acid. This approach leverages the nucleophilicity of the thiol group to form the desired carbon-sulfur bond.

Historically, the alkylation of thiols has been accomplished using reactive alkylating agents such as methyl iodide. researchgate.netarkat-usa.org In a typical procedure, 4-mercaptobenzoic acid is reacted with methyl iodide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone (B3395972). researchgate.netrsc.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the methyl iodide in a classic SN2 reaction. While effective, the use of methyl iodide on an industrial scale presents challenges due to its volatility, toxicity, and cost. arkat-usa.orgtandfonline.com

Table 1: Historical Methylation of 4-Mercaptobenzoic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Mercaptobenzoic acid | Methyl Iodide | K2CO3 | Acetone | This compound |

This table illustrates a common historical method for the synthesis of this compound.

More recently, dimethyl carbonate (DMC) has emerged as a greener and safer alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. tandfonline.comnih.govacs.org In the presence of a catalyst, DMC can effectively methylate 4-mercaptobenzoic acid. One notable method employs NaY faujasite, a type of zeolite, as a catalyst. nih.govacs.org This reaction demonstrates high chemoselectivity, with the S-methylation of the thiol group occurring preferentially over the esterification of the carboxylic acid group at temperatures around 150°C. nih.govacs.org This method offers high yields (85-96%) and selectivities (90-98%) for the desired S-methylated product. nih.gov A comparative study using potassium carbonate as a catalyst showed that while it is more active than the zeolite, it leads to a loss of chemoselectivity, resulting in a mixture of S-methylated and esterified products. nih.gov

Table 2: Chemoselective S-Methylation with Dimethyl Carbonate

| Substrate | Methylating Agent | Catalyst | Temperature (°C) | Product | Selectivity (%) | Isolated Yield (%) |

| p-Mercaptobenzoic acid | Dimethyl Carbonate | NaY faujasite | 150 | This compound | 90-98 | 85-96 |

| p-Mercaptobenzoic acid | Dimethyl Carbonate | K2CO3 | - | Mixture of S-methylated and esterified products | Lower | - |

This table, with data from a 2006 study, compares the effectiveness of different catalysts in the methylation of p-mercaptobenzoic acid using dimethyl carbonate. nih.gov

Nucleophilic Substitution Strategies on Activated Aromatic Nitriles

An alternative synthetic pathway to this compound begins with an activated aromatic nitrile, such as 4-chlorobenzonitrile (B146240). This method involves a two-step process: nucleophilic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid.

A novel synthetic route involves the reaction of 4-chlorobenzonitrile with sodium methylmercaptide. google.comgoogle.com In this process, the methylmercaptide anion acts as a nucleophile, displacing the chloride on the aromatic ring to form 4-(methylthio)benzonitrile. This intermediate is then hydrolyzed under alkaline conditions to yield sodium 4-(methylthio)benzoate, which upon acidification, gives the final product, this compound. google.com This method is advantageous as the starting materials are readily available commercially. google.com

To facilitate the reaction between the water-soluble sodium methylmercaptide and the organically soluble 4-chlorobenzonitrile, a three-phase phase transfer catalyst (PTC) is employed. google.comgoogle.comfzgxjckxxb.com The PTC, often a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the methylmercaptide anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgslideshare.net This technique allows for mild reaction conditions and simplifies the process. google.comfzgxjckxxb.com The reaction is typically carried out by heating 4-chlorobenzonitrile in an organic solvent with the PTC, followed by the slow addition of an aqueous solution of sodium methylmercaptide. google.comgoogle.com After the formation of 4-(methylthio)benzonitrile, the subsequent hydrolysis to the carboxylic acid can be carried out in the same reaction vessel by adding a strong base like sodium hydroxide (B78521) and heating. google.comgoogle.com This streamlined, one-pot approach enhances the efficiency of the synthesis.

Table 3: Synthesis via Phase Transfer Catalysis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Intermediate | Final Product |

| 4-Chlorobenzonitrile | Sodium Methylmercaptide | Resin-immobilized quaternary ammonium salt | Monochlorobenzene | 4-(Methylthio)benzonitrile | This compound |

This table outlines the key components of the phase transfer catalysis method for synthesizing this compound.

Alkylation of 4-Mercaptobenzoic Acid with a Methylating Agent in the Presence of Potassium Carbonate

A primary and efficient route to synthesize this compound involves the S-alkylation of its precursor, 4-mercaptobenzoic acid. This nucleophilic substitution reaction targets the sulfur atom of the thiol group. A common and effective method employs a methylating agent, such as methyl iodide, in the presence of a weak base like potassium carbonate (K₂CO₃).

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF). The potassium carbonate serves to deprotonate the acidic thiol group (R-SH) of 4-mercaptobenzoic acid, forming a more nucleophilic thiolate anion (R-S⁻). This anion then readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming the desired thioether linkage. The process is often conducted under reflux to ensure the reaction proceeds to completion. rsc.orgnih.gov

A related chemoselective process uses dimethyl carbonate (DMC) as a green methylating agent, which, in the presence of potassium carbonate or other catalysts like NaY faujasite, can selectively methylate the sulfur atom without affecting the carboxylic acid group. nih.govorganic-chemistry.org This highlights the robustness and selectivity of S-methylation for producing this compound.

Table 1: Reactants and Product in the Synthesis of this compound

| Compound Name | Role | IUPAC Name | Molecular Formula |

|---|---|---|---|

| 4-Mercaptobenzoic acid | Precursor | 4-Mercaptobenzoic acid | C₇H₆O₂S |

| Methyl Iodide | Methylating Agent | Iodomethane | CH₃I |

| Potassium Carbonate | Base | Potassium Carbonate | K₂CO₃ |

Functional Group Interconversions and Derivatization Routes

Once synthesized, this compound can be converted into more reactive derivatives, enabling its use in a wider range of chemical transformations. These derivatives are key intermediates for creating more complex molecules.

Transformation of this compound into Acyl Halides

Acyl halides are among the most reactive derivatives of carboxylic acids and serve as versatile building blocks in organic synthesis. orgoreview.compressbooks.pub Their enhanced reactivity stems from the halide being an excellent leaving group.

The conversion of this compound into its corresponding acyl chloride, 4-(methylthio)benzoyl chloride, is most commonly achieved using thionyl chloride (SOCl₂). pressbooks.puborgoreview.comchemistrysteps.com This reaction proceeds through a nucleophilic acyl substitution pathway.

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. orgoreview.comorgoreview.com This step converts the hydroxyl group into a chlorosulfite group, which is a much better leaving group. orgoreview.comlibretexts.org A weak base, such as pyridine (B92270), is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed. orgoreview.comlibretexts.org In the final step, the chloride ion (Cl⁻), generated from the thionyl chloride, acts as a nucleophile and attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. orgoreview.comchemistrysteps.com The result is the formation of the highly reactive 4-(methylthio)benzoyl chloride.

Homolytic Cleavage of Peroxyanhydride Precursors

The generation of radical species from precursors like peroxyanhydrides is a cornerstone of many polymerization and synthetic reactions. These reactions typically involve the weak oxygen-oxygen single bond, which can be cleaved to form radicals.

Recent research has demonstrated that external electric fields can be used to catalyze chemical reactions, a concept known as electrostatic catalysis. ista.ac.atencyclopedia.pub A notable application of this is in the homolytic cleavage of 4-(methylthio)benzoic peroxyanhydride. This molecule, derived from this compound, can act as a radical initiator.

In a study utilizing a scanning tunneling microscope-based break-junction technique, it was found that an applied electric field can drive the homolytic cleavage of the O–O bond in 4-(methylthio)benzoic peroxyanhydride at ambient temperatures. ista.ac.at This process occurs without the need for traditional co-initiators or photochemical activation. The research revealed that the electric field directly catalyzes the reaction, with the reaction rate showing a linear increase with the dielectric constant of the solvent. ista.ac.at Theoretical calculations using density functional theory (DFT) supported these experimental findings, showing that the applied electric field lowers the dissociation energy of the peroxide bond and stabilizes the resulting radical products relative to the reactant. ista.ac.at This innovative method offers a new way to control radical formation with potential applications in designing more efficient and selective chemical syntheses. vub.beacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Methylthio Benzoic Acid

Reaction Pathways Involving the Methylthio Group

The methylthio group of 4-(methylthio)benzoic acid is a key site of chemical reactivity, participating in oxidation and demonstrating significant nucleophilic character.

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167), 4-(methylsulfinyl)benzoic acid. This transformation can be achieved with high efficiency using biocatalytic systems. The cytochrome P450 enzyme CYP199A4 has been shown to effectively catalyze the oxidation of this compound at the para-position to generate the sulfoxide. researchgate.net

In vitro studies with the wild-type (WT) CYP199A4 enzyme demonstrate high conversion rates and coupling efficiency, indicating a specific and efficient catalytic process. researchgate.net The enzyme facilitates the oxidation with a notable product formation rate. researchgate.net Research has also explored variants of this enzyme, such as the S244D mutant, to expand the substrate range beyond benzoic acids, although the wild-type enzyme shows remarkable efficiency for this compound itself. researchgate.netderpharmachemica.com

Table 1: In Vitro Turnover Data for CYP199A4 WT with this compound researchgate.net

| Parameter | Value (nmol·(nmol-CYP)⁻¹·min⁻¹) | Coupling Efficiency (%) |

| NADH Oxidation Rate | 1480 ± 180 | 83 ± 3 |

| Product Formation Rate | 1180 ± 130 | 83 ± 3 |

The sulfur atom of the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. This reactivity is particularly evident in its interactions with electrophilic species, such as metal centers.

The nucleophilic nature of the methylthio-sulfur atom is central to the interaction of this compound with the anticancer drug cisplatin (B142131) and its hydrolysis product, cis-diamminediaquaplatinum(II). Current time information in Bangalore, IN.pnrjournal.com Mechanistic investigations using NMR studies have confirmed that the methylthio-sulfur atom reacts directly with the platinum (Pt) moiety of these complexes. Current time information in Bangalore, IN.pnrjournal.com This reaction involves a nucleophilic attack of the sulfur on the electron-deficient platinum center. Current time information in Bangalore, IN.pnrjournal.com

This specific chemical interaction is the basis for the ability of this compound to reduce cisplatin-induced nephrotoxicity. Current time information in Bangalore, IN.bldpharm.comepdf.pub It is proposed that this compound is actively transported into renal proximal tubular cells, where it intracellularly inactivates cisplatin via this nucleophilic reaction, thereby protecting the kidney cells from the drug's toxic effects without compromising its anti-tumor activity. Current time information in Bangalore, IN.pnrjournal.com This protective effect has also been observed against cisplatin-induced ototoxicity. chemspider.com

Nucleophilic Reactivity of the Sulfur Atom

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound allows for a range of functional group transformations, including esterification and addition reactions.

A review of the scientific literature did not yield specific studies detailing the direct esterification of this compound with benzo[d]thiazolyl azetidinols.

The carboxylic acid group of this compound can undergo direct addition reactions to alkynes in the presence of a suitable catalyst. A phosphine-free catalytic system combining a ruthenium catalyst with silver and copper salts has proven highly efficient for the addition of various benzoic acids, including this compound, to unsymmetrical trifluoromethylated internal alkynes. nist.govnih.gov

This reaction proceeds under mild conditions and demonstrates excellent regio- and stereoselectivity, yielding trifluoromethyl group-substituted (E)-enol esters. nist.govnih.gov The process is tolerant of a broad range of functional groups on both the benzoic acid and the alkyne. nist.govnih.gov For instance, the reaction between this compound and (E)-3,3,3-trifluoro-1-(4-fluorophenyl)prop-1-ene produces the corresponding (E)-enol ester in a moderate yield. nist.gov A plausible reaction pathway has been proposed to account for the observed selectivities. nist.govnih.gov

Table 2: Ruthenium-Catalyzed Addition of this compound to a Trifluoromethylated Alkyne nist.gov

| Product | Yield (%) |

| (E)-3,3,3-Trifluoro-1-(4-fluorophenyl)prop-1-enyl 4-(Methylthio)benzoate | 53 |

Catalytic Additions to Alkynes

Ruthenium-Catalyzed Regio- and Stereoselective Annulation

While a direct ruthenium-catalyzed annulation of this compound has not been extensively detailed in dedicated studies, its reactivity can be inferred from related transformations. A notable example is the phosphine-free ruthenium-catalyzed regio- and stereoselective addition of benzoic acids to trifluoromethylated alkynes. nih.gov In this reaction, this compound participates effectively, yielding the corresponding (E)-enol ester.

A plausible mechanistic pathway for such a ruthenium-catalyzed addition, which would be the initial step in a potential annulation, is proposed to commence with the formation of an active monomeric ruthenium species from the dimeric precursor, facilitated by silver and copper salts. This is followed by an anion exchange with this compound to form a ruthenium-carboxylate intermediate. Subsequent coordination of the alkyne and migratory insertion into the Ru-O bond would lead to a vinyl-ruthenium species. The regioselectivity of this insertion is a crucial step. Finally, protonolysis of the vinyl-ruthenium intermediate would regenerate the active catalyst and furnish the final product. nih.gov

In a hypothetical annulation reaction, this vinyl-ruthenium species could undergo further intramolecular C-H activation of the aromatic ring, followed by reductive elimination to form the annulated product. The electronic properties of the methylthio group would play a significant role in the facility of this C-H activation step.

Decarbonylative [4+2] Annulation Mechanisms

A highly site-selective palladium-catalyzed decarbonylative [4+2] annulation of carboxylic acids with terminal alkynes has been developed, where this compound has been shown to be a viable substrate. rsc.org This reaction provides a novel route to construct substituted naphthalenes.

The proposed mechanism for this transformation involves several key steps:

Activation of the Carboxylic Acid: The carboxylic acid is first activated by an anhydride (B1165640), such as pivalic anhydride (Piv₂O), to form a mixed anhydride.

Oxidative Addition and Decarbonylation: The active Pd(0) catalyst undergoes oxidative addition into the acyl C-O bond of the mixed anhydride. This is followed by decarbonylation to yield a vinyl-palladium species.

Palladacycle Formation: An intramolecular C-H activation of the vinyl group, assisted by the pivalate (B1233124) anion, leads to the formation of a five-membered palladacycle.

Alkyne Insertion and Reductive Elimination: The terminal alkyne then inserts into the Pd-C bond of the palladacycle. Subsequent reductive elimination from the resulting palladium intermediate furnishes the naphthalene (B1677914) product and regenerates the Pd(0) catalyst. rsc.org

The tolerance of the methylthio group in this reaction highlights the robustness of the catalytic cycle. rsc.org

Catalytic Applications and Mechanistic Insights in Organic Synthesis

The utility of this compound extends to various catalytic applications where its electronic signature influences reaction pathways and kinetics.

Role in Intermolecular Reaction Pathways

As a substrate, this compound partakes in several significant intermolecular catalytic reactions. Its primary role is often as a building block where the carboxylate directs the reaction and the methylthio group modulates the electronic properties of the aromatic ring.

An example is the ruthenium-catalyzed ortho-arylation of benzoic acids with arylthianthrenium salts. nih.gov In such reactions, the carboxylate group acts as a directing group, facilitating C-H activation at the ortho position. The electronic nature of the para-substituent, in this case, the methylthio group, influences the reactivity of the substrate. Electron-rich substrates tend to give higher yields in these transformations. nih.gov

Another key intermolecular reaction is the aforementioned ruthenium-catalyzed addition to alkynes, which produces enol esters. nih.gov These reactions are highly regio- and stereoselective, and the electronic character of the benzoic acid derivative is a key determinant of the reaction's efficiency.

The following table summarizes some of the intermolecular reactions involving this compound as a substrate:

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Regio- and Stereoselective Addition | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Trifluoromethylated Alkynes | (E)-Enol Esters |

| Decarbonylative [4+2] Annulation | PdCl₂, TFP, Piv₂O | Terminal Alkynes | Substituted Naphthalenes |

| Ortho-Arylation | Ru-phosphine complexes | Arylthianthrenium Salts | Ortho-arylated Benzoic Acids |

Influence of Substituent Electronic Effects on Reaction Kinetics

The electronic effect of the para-methylthio group on the kinetics of reactions involving this compound is a critical aspect of its chemical behavior. This is often quantified using Hammett plots, which correlate reaction rates with the electronic properties of substituents. wikipedia.org

In the context of the palladium-catalyzed decarbonylative [4+2] annulation, a Hammett study was conducted using various para-substituted benzoic acids. The plot of log(k/k₀) versus the Hammett substituent constant (σ) for the reaction with phenylacetylene (B144264) yielded a negative ρ value of -1.45. rsc.org A negative ρ value indicates that electron-donating groups accelerate the reaction. This suggests that a positive charge develops in the transition state of the rate-determining step. The methylthio group, being an electron-donating substituent through resonance, would therefore be expected to enhance the reaction rate compared to unsubstituted benzoic acid.

The following table presents the Hammett substituent constants for various para-substituents, providing a comparative view of their electronic effects:

| Substituent (p-X) | Hammett Constant (σp) |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -SCH₃ | 0.00 |

| -H | 0.00 |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CF₃ | 0.54 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Data sourced from various standard texts on physical organic chemistry.

Interestingly, the standard Hammett constant (σp) for the methylthio group is 0.00, suggesting a negligible inductive and resonance effect in the ionization of benzoic acid, which is the reference reaction for the Hammett equation. utexas.edu However, in reactions where a positive charge develops on the aromatic ring in the transition state, the resonance-donating ability of the sulfur atom's lone pairs can become more significant, leading to a rate enhancement that might not be perfectly predicted by the standard σp value. This highlights the nuanced role of the methylthio group in influencing reaction kinetics, which can be highly dependent on the specific reaction mechanism.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Methylthio)benzoic acid, offering insights into its molecular framework and its reactivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and assess the purity of this compound. The spectra are characterized by distinct signals corresponding to the methyl, aromatic, and carboxylic acid protons and carbons.

In ¹H NMR, the methyl protons (–SCH₃) typically appear as a sharp singlet, while the aromatic protons show a characteristic AA'BB' splitting pattern, indicative of para-substitution on the benzene (B151609) ring. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift. rsc.orgdtu.dk For instance, in a DMSO-d₆ solvent, the methyl protons are observed around 2.57 ppm, the aromatic protons as two doublets around 7.38 ppm and 7.91 ppm, and the carboxylic acid proton at approximately 12.90 ppm. dtu.dk

¹³C NMR spectra provide complementary information. The carbon of the methyl group shows a signal in the aliphatic region, while the aromatic carbons and the carboxyl carbon resonate at distinct downfield shifts. In CD₃OD, the methyl carbon appears at 14.6 ppm, the aromatic carbons between 125.9 and 147.3 ppm, and the carboxyl carbon at 169.7 ppm. rsc.org These spectral data are invaluable for confirming the successful synthesis of the molecule and for identifying any impurities.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 2.57 | s, 3H (SCH₃) | dtu.dk |

| ¹H | DMSO-d₆ | 7.38 | d, J = 8.5 Hz, 2H (Ar-H) | dtu.dk |

| ¹H | DMSO-d₆ | 7.91 | d, J = 8.5 Hz, 2H (Ar-H) | dtu.dk |

| ¹H | DMSO-d₆ | 12.90 | s, 1H (COOH) | dtu.dk |

| ¹H | CD₃OD | 2.51 | s, 3H (SCH₃) | rsc.org |

| ¹H | CD₃OD | 7.25 - 7.31 | m, 2H (Ar-H) | rsc.org |

| ¹H | CD₃OD | 7.89 - 7.94 | m, 2H (Ar-H) | rsc.org |

| ¹³C | CD₃OD | 14.6 | SCH₃ | rsc.org |

| ¹³C | CD₃OD | 125.9, 127.8, 131.1, 147.3 | Aromatic C | rsc.org |

| ¹³C | CD₃OD | 169.7 | COOH | rsc.org |

NMR spectroscopy serves as a powerful tool for elucidating reaction mechanisms involving this compound. A notable example is the investigation of its interaction with the anticancer drug cisplatin (B142131). Studies have shown that this compound can reduce the nephrotoxicity of cisplatin. chemicalbook.com NMR studies were employed to understand the mechanism of this protective effect. The results revealed that both cisplatin and its hydrolysis product, cis-diamminediaquaplatinum(II), react with the methylthio-sulfur of this compound. This interaction suggests that the compound inactivates cisplatin intracellularly through a nucleophilic attack of the sulfur atom on the platinum center, a mechanism that was clarified through NMR analysis.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly FT-IR, is essential for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The most prominent features include a very broad O–H stretching vibration from the carboxylic acid's hydrogen-bonded dimer, typically observed in the 2500–3300 cm⁻¹ region. preprints.org A strong carbonyl (C=O) stretching vibration appears around 1680-1700 cm⁻¹. preprints.org Aromatic C=C stretching modes are visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches are found between 3000-3100 cm⁻¹. The presence of these key bands provides definitive evidence for the carboxylic acid and substituted aromatic ring functionalities.

| Approximate Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | preprints.org |

| 1665-1700 | C=O stretch | Carboxylic Acid | preprints.org |

| 1450-1600 | C=C stretch | Aromatic Ring | |

| 3000-3100 | C-H stretch | Aromatic Ring |

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction is the definitive method for determining the solid-state structure and crystalline arrangement of molecules.

In cases where suitable single crystals for Single-Crystal X-ray Diffraction (SC-XRD) are not available, Powder X-ray Diffraction (PXRD) is a powerful alternative for structural analysis. researchgate.net The structural analysis of this compound has been successfully carried out using PXRD data. researchgate.netdntb.gov.ua These studies have revealed that the compound possesses a monoclinic crystal system and crystallizes in the P2₁/a space group. dntb.gov.ua This information is fundamental to understanding the packing of the molecules in the solid state, which is governed by intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. dntb.gov.ua

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is an achiral molecule, the concept of absolute configuration is not applicable. However, X-ray diffraction studies provide critical insights into its crystal packing and the nature of the intermolecular forces that govern its solid-state structure.

The primary intermolecular interaction in the crystal structure of this compound is the formation of hydrogen-bonded dimers. rsc.orgrsc.org The carboxylic acid groups of two separate molecules interact through a pair of strong O-H···O hydrogen bonds, creating a characteristic centrosymmetric eight-membered ring motif. This is a common and highly stable arrangement for carboxylic acids in the solid state.

In addition to this primary interaction, studies on liquid crystalline benzoic acids with alkylthio groups suggest that other forces, such as S···S intermolecular interactions, can influence the packing and phase behavior of these materials. rsc.org In protein-ligand crystal structures, such as when this compound is bound to the active site of an enzyme, the carboxylate group is observed to form specific hydrogen bonds with amino acid residues. uq.edu.au

Table 1: Crystallographic Interaction Data for this compound Dimers

| Interaction Type | Donor Atom | Acceptor Atom | Description |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The exact mass of this compound is a key piece of data for its unambiguous identification. The formation of this compound in chemical reactions has been confirmed using HRMS techniques. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₂S | Computed by PubChem nih.gov |

| Monoisotopic Mass (Calculated) | 168.02450067 Da | Computed by PubChem nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography combined with mass spectrometry (GC-MS) is a standard method for separating, identifying, and quantifying volatile compounds. In the analysis of this compound, the gas chromatogram provides a retention index, while the mass spectrometer yields a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1630 on a semi-standard non-polar column. nih.gov

The electron ionization (EI) mass spectrum of this compound shows a distinct pattern of fragmentation. The molecular ion peak ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular weight of the compound. nih.govaip.org

The fragmentation process involves several key steps:

Loss of a hydroxyl radical (•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group to form a prominent acylium ion at m/z 151. This is a very common fragmentation pathway for benzoic acids. aip.orgresearchgate.net

Loss of a methyl radical (•CH₃): Another significant fragmentation involves the cleavage of the methyl group from the thioether moiety, resulting in an ion at m/z 153. Subsequent loss of carbon monoxide (CO) from this fragment can lead to an ion at m/z 125. nih.gov

Formation of the [M-COOH]⁺ ion: Loss of the entire carboxyl group as a radical (•COOH) leads to a fragment at m/z 123.

Loss of CHS radical: A key diagnostic ion is formed by the loss of a thioformyl (B1219250) radical (•CHS), leading to a fragment at m/z 123, or by the loss of a methyl group followed by carbon sulfide (B99878) (CS), leading to an ion at m/z 108. aip.org

Table 3: Major Ions in the GC-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Description | Reference |

|---|---|---|---|---|

| 168 | [C₈H₈O₂S]⁺˙ | C₈H₈O₂S | Molecular Ion ([M]⁺˙) | nih.govaip.org |

| 151 | [M - •OH]⁺ | C₈H₇OS | Loss of hydroxyl radical | nih.govaip.org |

| 123 | [M - •COOH]⁺ | C₇H₇S | Loss of carboxyl group | aip.org |

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the mechanical and electronic transport properties of 4-(Methylthio)benzoic acid. researchgate.net DFT calculations are fundamental in understanding the electronic behavior and predicting the chemical reactivity of molecules by approximating the many-electron system's ground-state energy and electron density. researchgate.netmdpi.com Such studies on related benzoic acid derivatives have been performed using various basis sets, such as B3LYP/6-311G(d,p) and B3LYP/6-311++g (2d,2p), to obtain optimized geometries and molecular properties. mdpi.comacs.org

The distribution of electrons within the this compound molecule is key to understanding its reactivity. Analyses like Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis help identify electron-rich and electron-deficient regions. In studies of similar thio-substituted compounds, the highest occupied molecular orbital (HOMO) plots reveal that electron density is often concentrated on the sulfur-containing group. mdpi.com For instance, in related triazole benzoic acid hybrids, HOMOs are concentrated on the triazole ring and the sulfur-containing moiety. mdpi.com This localization suggests that the sulfur atom is a probable site for electrophilic attack or electron donation in a chemical reaction. mdpi.com

Furthermore, analysis of the "o-(methylthio)benzoyloxyl radical," a related structure, shows that considerable spin density is localized at the sulfur atom rather than in the carboxyl group. oup.com This finding, supported by ESR measurements, indicates that the odd electron resides in a σ-type orbital with a large spin density on the sulfur, highlighting its role in the molecule's electronic structure. oup.com The Fukui function is another tool used to analyze charge redistribution and predict reactivity in substituted benzoic acids. mdpi.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. actascientific.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. actascientific.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. actascientific.comdoi.org A small HOMO-LUMO gap indicates that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comacs.org

DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. For example, studies on various benzoic acid derivatives have calculated HOMO-LUMO gaps to understand their structure-activity relationships. mdpi.comacs.orgactascientific.com While specific values for this compound require dedicated calculations, analysis of related compounds provides insight. For instance, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in a stable structure with a band gap of 5.0 eV. actascientific.com In another study on hydrazinobenzoic acid derivatives, the calculated HOMO-LUMO gaps ranged from 2.816 to 4.925 eV. acs.org

Table 1: Quantum Chemical Descriptors for a Related Benzoic Acid Derivative

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.82 eV |

| LUMO Energy | -1.82 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Potential | 6.82 eV |

| Electron Affinity | 1.82 eV |

Data derived from a study on 4-(carboxyamino)-benzoic acid for illustrative purposes. actascientific.com

The HOMO-LUMO energy gap is intrinsically linked to a molecule's redox properties and its ability to interact with biological targets. A lower HOMO-LUMO gap facilitates charge transfer, which is a fundamental process in many chemical and biological reactions. doi.org The energy of the HOMO can be correlated with the ionization potential and the molecule's ability to be oxidized, while the LUMO energy relates to the electron affinity and the propensity for reduction. mdpi.com

The reactivity of this compound with one-electron oxidants like the dichloride radical anion (Cl₂•⁻) suggests an electron transfer mechanism, highlighting the importance of its redox potential. nih.gov In the context of biological interactions, the oxidation of this compound to its corresponding sulfoxide (B87167) by the cytochrome P450 enzyme CYP199A4 demonstrates a specific biological interaction. uq.edu.au The affinity and outcome of such interactions are influenced by the electronic properties dictated by the frontier orbitals. A low HOMO-LUMO gap can imply a higher degree of polarizability, which may affect the molecule's biological activity by influencing intermolecular charge transfer between the molecule and its biological target. mdpi.com

Computational analyses are instrumental in predicting the most probable sites for chemical reactions. As indicated by electron distribution studies, the sulfur atom in this compound is a likely center of reactivity. mdpi.com The concentration of the HOMO on the sulfur-containing group suggests it is a prime target for electrophiles and free radicals. mdpi.com This is experimentally supported by the oxidation of the thioether group by enzymes like CYP199A4. uq.edu.au

DFT calculations can also predict reaction pathways. For example, in the homolysis of 4-(methylthio)benzoic peroxyanhydride, which yields this compound, DFT is used to calculate the dissociation energy of the O-O bond. chemrxiv.org Furthermore, Fukui function analysis on substituted benzoic acids has been used to understand how substituents direct reactivity, confirming that electron-releasing or electron-withdrawing groups alter the acidic strength and reactive sites on the phenyl ring and carboxyl group. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Simulation of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, including the identification of transition states and the elucidation of reaction mechanisms.

Studies on the homolytic cleavage of 4-(methylthio)benzoic peroxyanhydride show that an external electric field can catalyze the reaction to produce this compound. chemrxiv.orgresearchgate.net DFT calculations in these studies help to understand how the electric field stabilizes the transition state, thereby enabling a reaction pathway that might otherwise be unfavorable. researchgate.net The calculations demonstrate that the applied field decreases the dissociation energy of the O-O bond and stabilizes the product relative to the reactant due to differences in their dipole moments. chemrxiv.org

Identifying the rate-limiting step is crucial for understanding and controlling a chemical reaction. While specific studies determining the rate-limiting steps for reactions directly involving this compound are not detailed in the provided search results, the principles can be applied. In the context of the synthesis of related compounds, such as 4-methoxymethylbenzoic acid from 4-bromomethylbenzoic acid, the reaction proceeds via a nucleophilic substitution. rsc.org Analysis of the transition state stabilization for SN1 versus SN2 mechanisms helps to infer the most likely pathway and its kinetic bottlenecks. rsc.org For complex biological processes, such as the metabolism of a compound, machine learning models combined with dynamic monitoring can identify key rate-limiting steps, for instance, in the synthesis of various flavor compounds during fermentation. researchgate.net For the enzymatic oxidation of this compound, determining the rate-limiting step would involve computational modeling of the substrate binding, the electron transfer steps within the enzyme's catalytic cycle, and the final product release. uq.edu.au

Validation of Proposed Mechanistic Pathways

Computational methods are crucial for validating proposed reaction mechanisms. A notable example involves the formation of this compound from the homolytic cleavage of 4-(methylthio)benzoic peroxyanhydride. This reaction can be catalyzed by an external electric field (EEF), a process that has been systematically studied using DFT. nsf.govresearchgate.net

Researchers have demonstrated that in polar solvents, the decomposition of the peroxyanhydride precursor yields this compound. nsf.govrsc.org DFT calculations were employed to understand the energetics of this process. The calculations showed that the applied electric field lowers the dissociation energy of the peroxide's O-O bond. nsf.govresearchgate.netchemrxiv.org Specifically, the O-O bond dissociation energy (BDE) for 4-(methylthio)benzoic peroxyanhydride was calculated to be approximately 25 kcal/mol (1.1 eV) in the gas phase. nsf.govchemrxiv.org This value is consistent with the experimental observation that the compound is stable at room temperature in the absence of a catalytic field. nsf.govchemrxiv.org By calculating the dipole moments of the reactant (peroxyanhydride) and the resulting radical products, DFT validates the proposed mechanism wherein the electric field stabilizes the products relative to the reactant, thereby catalyzing the reaction. nsf.govresearchgate.net

Theoretical Descriptors for Biological Activity

Computational chemistry allows for the prediction of a molecule's potential biological activity by calculating specific theoretical descriptors. This is particularly relevant for assessing the antioxidant potential of this compound and its analogues.

Calculation of Antioxidant Descriptors (e.g., Bond Dissociation Energies, Ionization Potentials)

The antioxidant capacity of a compound is often evaluated by its ability to donate a hydrogen atom or an electron to neutralize free radicals. Key descriptors for this activity, such as Bond Dissociation Enthalpy (BDE) and adiabatic Ionization Potential (AIP), can be calculated with considerable accuracy using DFT methods. researchgate.netmdpi.com

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond in the carboxylic acid group is a critical parameter. A lower BDE value indicates that the hydrogen atom can be more easily abstracted by a free radical, suggesting higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. preprints.org For benzoic acid derivatives, these BDEs can range from approximately 78 to 112 kcal/mol. preprints.org

Ionization Potential (IP): The IP represents the energy required to remove an electron from the molecule. A lower IP value suggests a greater ability to donate an electron, which is the initial step in the Single Electron Transfer (SET) mechanism of antioxidant action. mdpi.compreprints.org

DFT studies on related phenolic and benzoic acid compounds typically employ functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to calculate these values in both gas phase and solution. mdpi.compreprints.org

Calculated Antioxidant Descriptors for Benzoic Acid Derivatives (Illustrative)

The following table presents typical ranges for computationally derived antioxidant descriptors for benzoic acid derivatives, as specific values for this compound are not detailed in the provided search results. These values are calculated using DFT methods.

| Descriptor | Typical Value Range (kcal/mol) | Antioxidant Mechanism Indicated | Source |

|---|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | 78 - 112 | Hydrogen Atom Transfer (HAT) | preprints.org |

| Ionization Potential (IP) | 121 - 138 (in solution) | Single Electron Transfer-Proton Transfer (SET-PT) | preprints.org |

| Proton Affinity (PA) | ~391 (Total PA + ETE for some derivatives) | Sequential Proton Loss Electron Transfer (SPLET) | mdpi.com |

| Electron Transfer Enthalpy (ETE) | ~391 (Total PA + ETE for some derivatives) | Sequential Proton Loss Electron Transfer (SPLET) | mdpi.com |

Elucidation of Antioxidant Mechanisms (HAT, SET-PT, SPLET)

Computational studies can elucidate the predominant mechanism by which a compound exerts its antioxidant effects. The three primary mechanisms are: researchgate.netacs.orgnih.gov

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The thermochemical viability of this pathway is assessed by the BDE. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process involving the transfer of an electron to the radical, followed by the transfer of a proton. The IP is the key descriptor for the first step, while the Proton Dissociation Enthalpy (PDE) is relevant for the second. researchgate.netmdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the deprotonation of the antioxidant, followed by electron transfer from the resulting anion. The relevant descriptors are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). researchgate.netmdpi.com

By calculating and comparing the enthalpies of these different pathways, researchers can predict the most likely antioxidant mechanism for a given molecule in a specific environment (gas phase or solvent). researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are invaluable for establishing structure-activity relationships (SAR), providing insights into how modifications to a molecule's structure affect its biological activity. nih.govscience.gov

Comparative Studies with Analogues (e.g., 4-(Methoxymethyl)benzoic acid)

SAR studies often involve comparing a target molecule with its structural analogues. For instance, the influence of the methylthio (-SCH3) group in this compound can be understood by computationally comparing its properties with analogues where the sulfur atom is replaced, such as with an ether linkage (-O-CH3) as in 4-(methoxymethyl)benzoic acid, or an amide linker. nih.gov

In studies of 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins, replacing a sulfur linker with an ether linkage resulted in a significant decrease in binding affinity. nih.gov Computational docking and conformational analysis can rationalize such findings by examining how the different linkers affect the molecule's shape, flexibility, and interactions (e.g., hydrophobic or hydrogen bonding) within a biological target's binding site. The sulfur atom in the thioether group, for example, can participate in specific hydrophobic interactions with methionine residues in proteins, an interaction that would be different for an ether oxygen. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Understanding the three-dimensional structure of this compound is fundamental to predicting its interactions and reactivity. Computational chemistry provides the tools to determine the most stable conformation of the molecule through geometry optimization. researchgate.netresearchgate.net

Using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, the molecular geometry is optimized to find the lowest energy state. mdpi.comresearchgate.net These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, this analysis would focus on the rotational barrier of the carboxylic acid group and the methylthio group relative to the benzene (B151609) ring. The resulting optimized geometry is the foundation for further calculations, including molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, and frontier molecular orbital (HOMO-LUMO) analysis, which relates to the molecule's electronic properties and reactivity. researchgate.netscispace.com

Coordination Chemistry and Metal Organic Systems

4-(Methylthio)benzoic Acid as a Ligand in Metal Complexes

This compound is instrumental in forming polynuclear coordination clusters, which are discrete molecular assemblies containing multiple metal ions. A notable example is the synthesis of a mixed-metal Manganese-Terbium cluster.

The reaction of manganese(II) acetate (B1210297) tetrahydrate and terbium(III) nitrate (B79036) hexahydrate in the presence of this compound in acetonitrile (B52724) yields a complex polynuclear cluster. rsc.orgrsc.orgresearchgate.net This self-assembly process results in the formation of the neutral molecule [MnIII11TbIII4O9(OH)5(bza·SMe)18(NO3)2(H2O)6(OMe)2]. rsc.orgrsc.orgresearchgate.net

The core of this cluster features a {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane structure. rsc.orgresearchgate.net In this intricate arrangement, the metal ions (eleven MnIII and four TbIII) are linked by a combination of oxide, hydroxide (B78521), and methoxide (B1231860) bridges. rsc.orgresearchgate.net The 4-(methylthio)benzoate ligands exhibit diverse coordination modes, acting as monodentate, bidentate, and tridentate bridging units that encapsulate the metallic core. rsc.org The antiferromagnetically coupled cluster is decorated with structurally exposed thioether groups on its periphery. rsc.orgresearchgate.net

Beyond manganese-lanthanide systems, this compound has also been employed in the synthesis of polynuclear cobalt(II,III) complexes. rug.nlnih.govfrontiersin.orgnih.gov For instance, one-pot aerobic reactions using cobalt(II) salts, this compound, N-n-butyldiethanolamine, and sodium azide (B81097) have produced clusters such as [Co5(N3)4(N-n-bda)4(bza·SMe)2] and [Co6(N3)4(N-n-bda)2(bza·SMe)5(MeOH)4]Cl. rug.nlnih.govresearchgate.netd-nb.info

Table 1: Example of a Polynuclear Coordination Cluster with this compound Ligand

| Complex Formula | Metal Ions | Core Structure | Reference |

|---|

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as hysteresis, below a certain blocking temperature. The synthesis of SMMs often involves the use of specific organic ligands to bridge metal ions and control the magnetic anisotropy of the resulting cluster. This compound has proven effective in this role, particularly in the modification of well-known SMMs. rsc.orgresearchgate.net

A primary strategy for fine-tuning the properties of SMMs is through ligand substitution on pre-existing clusters. The archetypal [Mn12O12(O2CCH3)16(H2O)4] (Mn12ac) cluster is a common starting point for such modifications.

Researchers have successfully synthesized a new Mn12-SMM by substituting the acetate ligands of Mn12ac with 4-(methylthio)benzoate. kaist.ac.krresearchgate.netkoreascience.krkstudy.com This ligand exchange reaction yields the complex [Mn12O12(O2CPh-4-SMe)16(H2O)4]. kaist.ac.kr This new complex exhibits the characteristic SMM behavior, including two distinct out-of-phase AC susceptibility peaks in the temperature ranges of 2-4 K and 4-7 K. kaist.ac.krresearchgate.net The analysis of its magnetic properties revealed an effective anisotropy energy barrier (Ueff) of 59.45 K for the higher temperature region. kaist.ac.kr

Table 2: Magnetic Properties of an Mn12 SMM with 4-(Methylthio)benzoate Ligands

| Property | Value | Temperature Region | Reference |

|---|---|---|---|

| Ueff | 45.95 K | Lower (2-4 K) | kaist.ac.kr |

| 1/τ0 | 8.6 x 109 s-1 | Lower (2-4 K) | kaist.ac.kr |

| Ueff | 59.45 K | Higher (4-7 K) | kaist.ac.kr |

A key feature of using this compound in coordination chemistry is the presence of the thioether (-SMe) group. This functional group is often located on the periphery of the synthesized clusters and does not typically participate in intermolecular coordination bonds within the crystal lattice. rsc.orgresearchgate.net This strategic positioning makes the thioether groups available to act as chemical anchors for grafting the molecular complexes onto metallic surfaces. rsc.orgrsc.orgresearchgate.net

The sulfur atom in the thioether group has a strong affinity for noble metal surfaces, particularly gold (Au). d-nb.info This interaction allows for the formation of self-assembled monolayers (SAMs) of the coordination clusters on surfaces like Au(111). rug.nlnih.govescholarship.org This ability to tether molecules to conductive surfaces is crucial for the development of molecular electronic and spintronic devices. rsc.org However, studies have shown that the deposition of Mn12 clusters functionalized with this compound onto Au(111) can lead to a reduction of the manganese ions to Mn(II), potentially altering the magnetic properties of the surface-bound molecules. escholarship.org

Design and Synthesis of Single-Molecule Magnets (SMMs)

Development of Luminescent Coordination Polymers

Coordination polymers (CPs) are extended networks of metal ions linked by organic ligands. When these materials exhibit luminescence, they become candidates for applications in sensing, lighting, and optical devices. The choice of ligand is critical in determining the structure and photoluminescent properties of the resulting polymer. Thioether-containing benzoic acids are among the ligands used to construct these functional materials.

Zinc(II) is a particularly attractive metal ion for constructing luminescent CPs due to its d10 electronic configuration, which prevents quenching of luminescence via d-d electronic transitions. uab.cat The assembly of Zn(II) ions with flexible thioether-containing benzoic acids, such as isomers of pyridylmethylthio-benzoic acid, has led to the formation of CPs with diverse dimensionalities and structures. rsc.orgrsc.org

By systematically varying the ligand geometry—specifically the position of the nitrogen atom on the pyridine (B92270) ring relative to the thioether and carboxylate groups—researchers have synthesized a range of Zn(II) coordination polymers with distinct frameworks:

1D Chains: Using 4-(2-pyridylmethylthio)benzoic acid, a 1D infinite chain structure of [Zn3(L1)6]n was obtained. rsc.orgrsc.org

2D Sheets: With 4-(4-pyridylmethylthio)benzoic acid as the ligand, a 2D interpenetrating sheet-like framework, [Zn(L2)2]n, was formed. rsc.orgrsc.org

3D Frameworks: Employing 4-(3-pyridylmethylthio)benzoic acid resulted in the assembly of a chiral 3D framework with the formula [Zn(L3)2H2O]n. rsc.orgrsc.org

These compounds all exhibit luminescence at room temperature in solution. rsc.orgrsc.org The structural diversity achieved highlights how subtle changes in the ligand's architecture can direct the self-assembly process to produce 1D, 2D, or 3D networks. rsc.orgrsc.org This principle is fundamental in the crystal engineering of functional metal-organic frameworks.

Table 3: Dimensionality of Zinc(II) Coordination Polymers with Thioether-Containing Benzoic Acid Analogs

| Ligand | Resulting Framework | Dimensionality | Reference |

|---|---|---|---|

| 4-(2-pyridylmethylthio)benzoic acid | [Zn3(L1)6]n | 1D | rsc.orgrsc.org |

| 4-(4-pyridylmethylthio)benzoic acid | [Zn(L2)2]n | 2D | rsc.orgrsc.org |

Influence of Ligand Design on Complex Properties

The design of organic ligands is a cornerstone of modern coordination chemistry, allowing for the precise control and tuning of the properties of the resulting metal-organic complexes. The ligand this compound, through its specific structural and electronic characteristics, serves as an exemplary case of how ligand design influences the final attributes of coordination compounds. Its carboxylate group provides a primary binding site for metal ions, while the para-substituted methylthio (-SMe) group introduces distinct steric and electronic effects that are crucial in dictating the coordination environment and the subsequent magnetic and optical behaviors of the complexes.

Steric and Electronic Effects on Coordination Geometry

The coordination geometry of metal complexes is fundamentally influenced by the steric and electronic profile of their ligands. In the case of 4-(methylthio)benzoate, the interplay between the size of the ligand and the electronic nature of the methylthio group dictates the formation of diverse and often unique structural motifs.

The methylthio group, while not exceptionally bulky, exerts sufficient steric influence to affect the packing of ligands around a metal center. This can lead to unusual coordination geometries that deviate from idealized models. A notable example is seen in a manganese single-molecule magnet, [Mn12O12(O2CC6H4SMe)16(H2O)4]. researchgate.net In this complex, steric repulsion between adjacent 4-(methylthio)benzoate ligands is credited with causing an atypical ligand arrangement. This steric crowding results in one of the Mn(III) ions adopting a rare five-coordinate geometry, a direct consequence of the ligand's physical presence preventing a sixth ligand from approaching. researchgate.net

Furthermore, the 4-(methylthio)benzoate ligand exhibits versatile coordination modes, acting as a bridge between multiple metal centers. It has been observed to adopt μ1, μ2, and μ3-bridging modes in a polynuclear {Mn11Tb4} cluster. rsc.org This flexibility, governed by the electronic properties of the carboxylate and the subtle influence of the distal methylthio group, allows for the construction of high-nuclearity clusters with complex core structures, such as the {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane. rsc.orgrsc.org In polynuclear cobalt(II,III) complexes, the ligand facilitates the formation of intricate cores, including a {CoII Co4III} structure featuring both distorted tetrahedral and octahedral coordination environments within the same molecule. The peripheral thioether groups in these structures are often exposed, providing potential sites for further interactions without participating in the primary coordination sphere of the cluster. rsc.orgrsc.org

| Complex | Metal Ion(s) | Observed Coordination Geometry/Environment | Reference |

|---|---|---|---|

| [Mn12O12(O2CC6H4SMe)16(H2O)4] | Mn(III) | Five-coordinate geometry for one Mn(III) ion due to steric repulsion. | researchgate.net |

| [Co5(N3)4(N-n-bda)4(bza·SMe)2] | Co(II), Co(III) | Central high-spin Co(II) in a distorted tetrahedral environment; outer low-spin Co(III) ions in octahedral coordination. | |

| [MnIII11TbIII4O9(OH)5(bza·SMe)18(NO3)2(H2O)6(OMe)2] | Mn(III), Tb(III) | Ligand displays versatile μ1, μ2, and μ3 coordination modes, facilitating a complex double-cubane structure. | rsc.orgrsc.org |

Tuning of Magnetic and Optical Properties in Coordination Compounds

In the realm of molecular magnetism, 4-(methylthio)benzoate has been successfully used to construct single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets. In the [Mn12O12(O2CC6H4SMe)16(H2O)4] complex, the substitution of acetate ligands with 4-(methylthio)benzoate results in a high-spin ground state (S = 10) and an effective energy barrier for magnetization reversal (Ueff) of 69.98 K. researchgate.net Despite the significant structural distortion induced by the ligand, the core magnetic properties remain robust. researchgate.net Similarly, its use in a mixed-metal {Mn11Tb4} cluster leads to a compound that exhibits slow relaxation of magnetization, a characteristic feature of SMMs. rsc.orgrsc.org The magnetic behavior in this cluster is dominated by antiferromagnetic coupling between the metal centers. rsc.org

The thioether functionality of the ligand is also pivotal for tuning optical properties, particularly luminescence. Thioether-containing ligands can interact with heavy metal ions, leading to changes in the photoluminescence of the complex. This makes such materials promising candidates for chemical sensors. For instance, a cadmium-based metal-organic framework (MOF) containing a methylthio-functionalized ligand demonstrated high selectivity and sensitivity for detecting heavy metal ions like Cu²⁺, Hg²⁺, and Pb²⁺ in water through luminescence quenching. researchgate.net The interaction between the soft sulfur atom of the methylthio group and these soft metal cations is a key factor in the sensing mechanism. This principle highlights how the 4-(methylthio)benzoate ligand can be employed to design luminescent materials where the optical output is directly modulated by specific analytes.

| Complex | Property | Key Findings | Reference |

|---|---|---|---|

| [Mn12O12(O2CC6H4SMe)16(H2O)4] | Magnetic | Single-Molecule Magnet behavior with Ueff = 69.98 K and S = 10. | researchgate.net |

| [MnIII11TbIII4O9(OH)5(bza·SMe)18(NO3)2(H2O)6(OMe)2] | Magnetic | Exhibits slow relaxation of magnetization; potential Single-Molecule Magnet. | rsc.orgrsc.org |

| Cadmium MOF with methylthio-functionalized ligand | Optical (Luminescence) | Selectively detects Cu²⁺, Hg²⁺, and Pb²⁺ in water via luminescence quenching. | researchgate.net |

Biological Activities and Mechanistic Pharmacology

Renoprotective Mechanisms in Cisplatin-Induced Nephrotoxicity

Cisplatin (B142131), a potent and widely used chemotherapy drug, is often associated with significant side effects, most notably nephrotoxicity, or damage to the kidneys. Research has identified 4-(Methylthio)benzoic acid (MTBA) as a promising agent for protecting the kidneys from this damage.

Modulation of Cisplatin-Induced Cellular Damage in Renal Proximal Tubular Cells

Studies utilizing isolated renal proximal tubular cells (PTCs) have demonstrated that pre-incubation with MTBA can significantly reduce the cellular damage caused by cisplatin. nih.gov This protective effect is observed in vitro and is indicative of a direct action on the kidney cells most vulnerable to cisplatin's toxic effects. The administration of MTBA has been shown to mitigate the histopathological damage and elevations in blood urea (B33335) nitrogen typically seen with cisplatin treatment. nih.gov

The protective mechanism also involves the antioxidant system. Cisplatin administration is known to deplete renal glutathione (B108866) (GSH) levels and decrease the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), leading to increased lipid peroxidation. chemicalbook.com Treatment with MTBA has been found to restore the levels of these crucial antioxidants and prevent the increase in malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting the renal cells from oxidative stress-induced damage. chemicalbook.com

Role of Active Transport in Kidney Accumulation

A key aspect of MTBA's renoprotective efficacy lies in its selective accumulation within the kidney. Evidence strongly suggests that MTBA is actively transported into renal proximal tubular cells. nih.gov This is supported by the finding that its protective effect against cisplatin toxicity is completely nullified when the cells are pre-incubated with probenecid, a known inhibitor of organic anion transporters. nih.gov This active uptake mechanism concentrates MTBA in the very cells that are most susceptible to cisplatin-induced injury, enhancing its protective capabilities. The accumulation of MTBA within these cells allows for a targeted defense against the toxic platinum species.

Intracellular Inactivation of Cisplatin via Nucleophilic Attack on Platinum Species

Once accumulated within the renal cells, MTBA appears to directly inactivate cisplatin. Nuclear Magnetic Resonance (NMR) studies have revealed that both cisplatin and its hydrolysis product, cis-diamminediaquaplatinum(II), react with the methylthio-sulfur of MTBA. nih.gov This interaction involves a nucleophilic attack by the sulfur atom on the electron-deficient platinum center of the cisplatin molecule. nih.gov By binding to cisplatin, MTBA effectively neutralizes its ability to interact with and damage critical cellular components, such as DNA, within the renal cells. This direct chemical inactivation is a primary mechanism behind MTBA's ability to prevent cisplatin-induced nephrotoxicity without compromising the anti-tumor activity of cisplatin. nih.gov

| Parameter | Cisplatin Alone | Cisplatin + MTBA | Reference |

| Blood Urea Nitrogen | Significantly Increased | Strongly Reduced | nih.gov |

| Renal Histopathology | Significant Damage | Strongly Reduced Damage | nih.gov |

| Renal Glutathione (GSH) Levels | Depleted | Restored to near control levels | chemicalbook.com |

| Superoxide Dismutase (SOD) Activity | Decreased | Restored to control levels | chemicalbook.com |

| Catalase (CAT) Activity | Decreased | Restored to control levels | chemicalbook.com |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Restored to control levels | chemicalbook.com |

| Malondialdehyde (MDA) Levels | Increased | Restored to control levels | chemicalbook.com |

Interactive Data Table: The table above summarizes the effects of this compound (MTBA) on various markers of cisplatin-induced nephrotoxicity based on available research findings.